molecular formula C13H21NO B13298151 4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol

4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol

Cat. No.: B13298151
M. Wt: 207.31 g/mol
InChI Key: CMVAEENLROFHEP-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, along with a substituted amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol typically involves the reaction of 4-methylphenol with 3-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-methyl-2-{[(3-methylbutan-2-yl)amino]methyl}benzaldehyde, while reduction of the amino group may produce 4-methyl-2-{[(3-methylbutan-2-yl)amino]methyl}aniline.

Scientific Research Applications

4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic properties and use in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amino group can participate in various chemical reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenol: Lacks the substituted amino group, making it less reactive in certain chemical reactions.

    3-Methylbutan-2-amine: Does not have the aromatic ring and hydroxyl group, limiting its applications in organic synthesis.

    4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}benzaldehyde: An oxidation product of the compound, with different chemical properties.

Uniqueness

4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol is unique due to the combination of its hydroxyl group, aromatic ring, and substituted amino group. This structure allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-methyl-2-[(3-methylbutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C13H21NO/c1-9(2)11(4)14-8-12-7-10(3)5-6-13(12)15/h5-7,9,11,14-15H,8H2,1-4H3

InChI Key

CMVAEENLROFHEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC(C)C(C)C

Origin of Product

United States

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